methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate
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Overview
Description
Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a furan ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced via a reaction with dimethylamine and a suitable sulfonyl chloride.
Coupling with benzoate: The final step involves coupling the furan derivative with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to form amines or other reduced products.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfamoyl group may produce amines.
Scientific Research Applications
Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylfuran-3-carboxamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-(N,N-dimethylsulfamoyl)-2-methylphenyl)benzoate: Similar structure but with a phenyl ring instead of a furan ring.
Methyl 2-(4-(N,N-dimethylsulfamoyl)-2,5-dimethylthiophene-3-carboxamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties that may not be present in similar compounds
Properties
IUPAC Name |
methyl 2-[[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-10-14(15(11(2)25-10)26(22,23)19(3)4)16(20)18-13-9-7-6-8-12(13)17(21)24-5/h6-9H,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMIMOMCIPEZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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